trans-Configuration Enhances Lipophilicity by ΔlogP ≈ 1 over Non-Fluorinated Analogues
The trans-fluorocyclobutylamine core imparts a quantifiable increase in lipophilicity. A direct comparison in the same study shows that the fluorinated trans compound has a log P value approximately one unit higher (Δ log P ≈ 1) than its non-fluorinated analogue, whereas the difference is 'marginal' for the cis isomer [1].
| Evidence Dimension | Lipophilicity (Δlog P) |
|---|---|
| Target Compound Data | Not explicitly stated, but Δ log P ≈ 1 relative to non-fluorinated analogue |
| Comparator Or Baseline | Non-fluorinated parent cyclobutylamine compound |
| Quantified Difference | Δ log P ≈ 1 (increase) |
| Conditions | Calculated/experimental log P values reported in Eur. J. Org. Chem. 2015 |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability, a critical factor for oral bioavailability and CNS penetration in drug candidates.
- [1] Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and physicochemical properties of 3‐fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. View Source
